molecular formula C11H13NO2 B2988650 Methyl 2-cyclobutylpyridine-4-carboxylate CAS No. 1893452-32-8

Methyl 2-cyclobutylpyridine-4-carboxylate

Cat. No.: B2988650
CAS No.: 1893452-32-8
M. Wt: 191.23
InChI Key: NCBDABJLXKMHSC-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutylpyridine-4-carboxylate is a chemical compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, methyl 2-cyclobutylisonicotinate. This compound is characterized by a pyridine ring substituted with a cyclobutyl group at the 2-position and a carboxylate ester group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclobutylpyridine-4-carboxylate typically involves the esterification of 2-cyclobutylpyridine-4-carboxylic acid. This reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar esterification processes with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutylpyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyclobutylpyridine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyclopropylpyridine-4-carboxylate
  • Methyl 2-cyclopentylpyridine-4-carboxylate
  • Methyl 2-cyclohexylpyridine-4-carboxylate

Uniqueness

Methyl 2-cyclobutylpyridine-4-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

methyl 2-cyclobutylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-12-10(7-9)8-3-2-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDABJLXKMHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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